Benzaldehyde hydrazone

Übersicht

Beschreibung

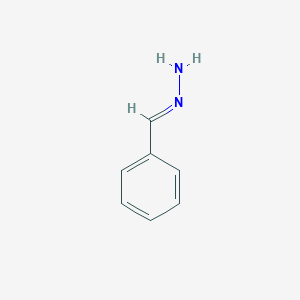

Benzaldehyde hydrazone is an organic compound formed by the reaction of benzaldehyde with hydrazine. It is characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzaldehyde hydrazone is typically synthesized through the condensation reaction of benzaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

C6H5CHO+H2NNH2→C6H5CH=N-NH2+H2O

The reaction mixture is heated to facilitate the formation of the hydrazone, and the product is typically isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is then purified through distillation or crystallization techniques to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including azines and other nitrogen-containing compounds.

Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The hydrazone group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used to introduce new functional groups into the hydrazone structure.

Major Products:

Oxidation: Formation of azines and other nitrogen-containing compounds.

Reduction: Formation of primary amines or other reduced derivatives.

Substitution: Introduction of various functional groups depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Benzaldehyde hydrazone derivatives have garnered attention for their potential therapeutic properties. They are being investigated for various biological activities, including:

- Anticancer Activity : Studies indicate that benzaldehyde hydrazones can enhance cytotoxicity against cancer cells. For instance, the compound Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxyl Acid Hydrazone (BNMPH) has shown significant antitumor effects by disrupting cell cycle processes and inhibiting topoisomerase II activity .

- Antimicrobial Properties : Some hydrazones exhibit antifungal and antibacterial activities. Research has demonstrated that certain benzaldehyde hydrazones can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Analytical Applications

Benzaldehyde hydrazones are widely used as analytical reagents due to their ability to form stable complexes with various metal ions and organic compounds. Their applications include:

- Spectrophotometric Determination : Hydrazones serve as chromogenic reagents for the spectrophotometric determination of metal ions such as Zn(II), Ni(II), and others in environmental and biological samples. The stability of these complexes allows for accurate quantification .

- Detection of Anions : They are also employed in detecting anions like fluoride and cyanide ions through spectrophotometric methods, which is crucial in environmental monitoring .

- Chromatographic Applications : Benzaldehyde hydrazones are utilized in chromatography for the separation and identification of various organic compounds due to their distinct spectral properties .

Material Science Applications

The unique chemical properties of benzaldehyde hydrazones enable their use in material science:

- Polymer Chemistry : They can act as polymer initiators or cross-linking agents in the synthesis of novel polymers. For example, certain benzaldehyde hydrazones have been explored for their role in producing polymeric materials with enhanced properties .

- Corrosion Inhibition : Some derivatives function as effective corrosion inhibitors for metals in acidic and basic media, providing a protective layer that reduces metal degradation .

Case Study 1: Anticancer Activity of BNMPH

A study evaluated the cytotoxic effects of BNMPH on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 12.5 | 80 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Spectrophotometric Detection of Metal Ions

This compound derivatives were tested for their ability to form complexes with Zn(II) ions:

| Compound | pH Range | Color Change | Detection Limit (mg/L) |

|---|---|---|---|

| Benzaldehyde-4-hydroxybenzoylhydrazone | 10-11 | Yellow | 0.163 |

| 2-(3’-sulfobenzoyl)-pyridine benzoyl-hydrazone | 5.5-7.5 | Green | 0.117 |

Wirkmechanismus

The mechanism of action of benzaldehyde hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates that can participate in further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

- Acetone hydrazone

- Formaldehyde hydrazone

- Salicylaldehyde hydrazone

Comparison: Benzaldehyde hydrazone is unique due to its aromatic benzene ring, which imparts distinct chemical properties compared to aliphatic hydrazones like acetone hydrazone and formaldehyde hydrazone. The presence of the benzene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, this compound exhibits different biological activities compared to its aliphatic counterparts, making it a compound of interest in medicinal chemistry.

Biologische Aktivität

Benzaldehyde hydrazone, a derivative of benzaldehyde and hydrazine, has garnered attention due to its diverse biological activities. This article explores the significant pharmacological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the functional group R1R2C=N-NH2. They are synthesized from aldehydes or ketones and hydrazines, leading to a variety of derivatives with distinct biological activities. This compound specifically has been studied for its potential therapeutic applications due to its unique structural features that facilitate interactions with biological targets.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

| Pseudomonas aeruginosa | 100 μg/mL |

| Candida albicans | 125 μg/mL |

This antimicrobial efficacy is attributed to the ability of the hydrazone moiety to disrupt microbial cell membranes and inhibit vital cellular functions .

2. Anticancer Activity

This compound derivatives have been evaluated for their anticancer potential in various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | 6.7 |

| A549 (lung cancer) | 10-15 |

| HeLa (cervical cancer) | 8-12 |

In vitro studies have demonstrated that this compound derivatives can effectively target tumor cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), which play crucial roles in inflammatory processes.

| Inflammatory Marker | Inhibition (%) |

|---|---|

| TNF-α | 70% |

| IL-6 | 65% |

| COX-2 | 80% |

The ability of this compound to modulate inflammatory responses suggests its potential use in treating inflammatory diseases .

4. Antioxidant Activity

This compound has demonstrated significant antioxidant activity in various assays, indicating its potential to scavenge free radicals and protect cells from oxidative stress.

| Assay | IC50 (μM) |

|---|---|

| DPPH Scavenging | 20 |

| ABTS Scavenging | 15 |

| Ferric Reducing Power | 30 |

These findings highlight the role of this compound as a protective agent against oxidative damage, which is implicated in numerous chronic diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Anticancer Study : A study by Kaplánek et al. (2015) evaluated a series of benzaldehyde hydrazones against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.7 μM against MDA-MB-231 cells, suggesting potent anticancer activity.

- Antimicrobial Evaluation : Research conducted by Fraga et al. (2000) assessed the antimicrobial efficacy of various hydrazone derivatives, including those derived from benzaldehyde. The study reported significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 50 to 100 μg/mL.

- Inflammation Model : In a model of acute inflammation, this compound was shown to reduce edema significantly compared to control groups, supporting its application in treating inflammatory conditions .

Eigenschaften

CAS-Nummer |

5281-18-5 |

|---|---|

Molekularformel |

C7H8N2 |

Molekulargewicht |

120.15 g/mol |

IUPAC-Name |

(Z)-benzylidenehydrazine |

InChI |

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6- |

InChI-Schlüssel |

CRKDNNLDFYKBEE-TWGQIWQCSA-N |

SMILES |

C1=CC=C(C=C1)C=NN |

Isomerische SMILES |

C1=CC=C(C=C1)/C=N\N |

Kanonische SMILES |

C1=CC=C(C=C1)C=NN |

Synonyme |

Benzalhydrazone; Benzylidene Hydrazine; NSC 32341 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.